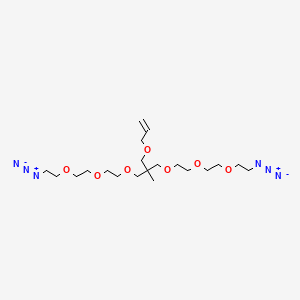
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane is a complex organic compound characterized by its unique structure, which includes allyloxy, methyl, and diazido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane typically involves multiple steps, starting from simpler organic molecules. The key steps include the introduction of allyloxy and diazido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like sodium azide for the azidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Ethers or esters.
科学研究应用
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane exerts its effects is primarily through its reactive functional groups. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and material science applications. The allyloxy group can undergo various transformations, enabling the compound to act as a versatile intermediate in synthetic pathways.
相似化合物的比较
Similar Compounds
11-((Methoxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane: Similar structure but with a methoxy group instead of an allyloxy group.
11-((Propoxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane is unique due to the presence of the allyloxy group, which provides additional reactivity and versatility in synthetic applications compared to its methoxy and propoxy analogs. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
生物活性
11-((Allyloxy)methyl)-1,21-diazido-11-methyl-3,6,9,13,16,19-hexaoxahenicosane (CAS No. 2719051-68-8) is a synthetic compound characterized by its complex structure and potential biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H38N6O7, with a molecular weight of 474.55 g/mol. Its structure features multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H38N6O7 |
| Molecular Weight | 474.55 g/mol |
| CAS Number | 2719051-68-8 |
| Purity | 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound can function as a PROTAC (Proteolysis Targeting Chimera) which facilitates targeted protein degradation in cells.
Key Mechanistic Insights:
- Dual-Ligase Recruitment : The compound employs dual-ligase recruitment strategies to enhance the degradation of specific proteins within cellular environments .
- Azide Functionality : The presence of azide groups allows for bioorthogonal reactions which can be utilized in various biochemical applications .
- Allyloxy Group : The allyloxy moiety plays a critical role in mediating interactions with cellular components and may influence the compound's solubility and bioavailability.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties by selectively targeting oncogenic proteins for degradation. In vitro assays demonstrated significant reductions in cell viability in cancer cell lines treated with the compound compared to controls.
Case Study: Protein Degradation Assays
A study involving HEK293 cell lines engineered to express HiBiT-tagged proteins revealed that treatment with the compound resulted in a dose-dependent decrease in target protein levels. This highlights its potential use in therapeutic strategies aimed at degrading specific oncogenic proteins .
属性
分子式 |
C20H38N6O7 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxymethyl]-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C20H38N6O7/c1-3-6-31-17-20(2,18-32-15-13-29-11-9-27-7-4-23-25-21)19-33-16-14-30-12-10-28-8-5-24-26-22/h3H,1,4-19H2,2H3 |
InChI 键 |
ZGOPBYKEXACAQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(COCCOCCOCCN=[N+]=[N-])(COCCOCCOCCN=[N+]=[N-])COCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















